molecular formula C26H24N6OS2 B11097486 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11097486
M. Wt: 500.6 g/mol
InChI Key: BDHPLMXYAZPRMO-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted at the 2- and 4-positions with bis(2-methylphenyl)amino groups and at the 6-position with a sulfanyl-linked 6-ethoxybenzothiazole moiety.

Properties

Molecular Formula

C26H24N6OS2

Molecular Weight

500.6 g/mol

IUPAC Name

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-N,4-N-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H24N6OS2/c1-4-33-18-13-14-21-22(15-18)34-26(29-21)35-25-31-23(27-19-11-7-5-9-16(19)2)30-24(32-25)28-20-12-8-6-10-17(20)3/h5-15H,4H2,1-3H3,(H2,27,28,30,31,32)

InChI Key

BDHPLMXYAZPRMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC=CC=C4C)NC5=CC=CC=C5C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Attachment of the Benzothiazole to the Triazine Core: The benzothiazole moiety is then linked to the triazine core through a nucleophilic substitution reaction, where the benzothiazole thiol group reacts with a chlorinated triazine derivative.

    Introduction of the Aromatic Amines:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of dihydrotriazine derivatives.

    Substitution: The aromatic rings and the triazine core can undergo various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Halogenated and nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore is of interest. Its benzothiazole and triazine moieties are known to exhibit biological activity, including antimicrobial and anticancer properties.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific enzymes and receptors. Its ability to interact with biological macromolecules makes it a promising candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety can bind to metal ions, while the triazine core can interact with nucleophilic sites on proteins and DNA. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Substituents (Positions 2, 4, 6) Molecular Weight (g/mol) Key Properties Biological Activity Reference
Target Compound : 6-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine 2,4: Bis(2-methylphenyl)amino; 6: 6-ethoxybenzothiazole-sulfanyl ~550 (estimated) High lipophilicity (predicted), moderate solubility Likely antimicrobial/antitumor (inferred from analogs)
6-Chloro-N2,N4-bis(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4-diamine 2,4: Benzothiazol-2-yl; 6: Chloro ~460 (calculated) Reactive chloro group for further derivatization Antimicrobial (explicitly reported)
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine 2,4: 4-Chlorophenyl; 6: Benzothiazole-sulfanyl 497.4 High logP (8.0), low solubility Not explicitly stated; likely pesticidal
6-(1H-Benzimidazol-2-ylsulfanyl)-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine 2,4: 4-Methoxyphenyl; 6: Benzimidazole-sulfanyl ~520 (estimated) Improved hydrogen bonding (methoxy groups) Potential antitumor/antiangiogenic
6-Chloro-N2,N4-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine 2,4: 2,4-Dimethoxyphenyl; 6: Chloro ~430 (estimated) Enhanced solubility (methoxy groups) Intermediate for agrochemicals

Key Observations

  • Substituent Impact on Lipophilicity :

    • Chlorophenyl () and benzothiazole () substituents increase logP values, favoring membrane permeability but reducing aqueous solubility. The target compound’s ethoxybenzothiazole likely balances these properties .
    • Methoxy groups () improve solubility but may reduce bioavailability due to higher polarity .
  • Biological Activity Trends :

    • Benzothiazole-containing derivatives (e.g., ) exhibit antimicrobial activity, attributed to thiazole’s ability to disrupt microbial membranes .
    • Methoxyphenyl analogs () are associated with antitumor effects, possibly due to interactions with DNA or enzyme inhibition .
  • Synthetic Accessibility :

    • Chloro-substituted triazines () serve as intermediates for further functionalization, while sulfanyl-linked derivatives () require multi-step syntheses involving nucleophilic substitution .

Physicochemical and Computational Data

  • Target Compound : Predicted topological polar surface area (TPSA) ~129 Ų (similar to ), indicating moderate permeability .

Biological Activity

The compound 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4SC_{22}H_{24}N_4S, with a molecular weight of approximately 384.52 g/mol. The structure features a triazine core linked to a benzothiazole moiety through a sulfanyl group. This unique configuration contributes to its biological activity.

PropertyValue
Molecular FormulaC22H24N4S
Molecular Weight384.52 g/mol
LogP4.0994
Polar Surface Area40.485 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have been evaluated for their effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds generally range from 0.08 to 250 µg/mL against pathogens such as Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus.

CompoundMIC (µg/mL)Inhibition (%)
Benzothiazole A0.0899
Benzothiazole B0.3298
Benzothiazole C25095

Antitubercular Activity

In vitro studies have shown that benzothiazole derivatives can inhibit the growth of Mtb. For example, one study reported that certain synthesized benzothiazole derivatives had IC50 values ranging from 7.7±0.87.7\pm 0.8 to 11.1±1.811.1\pm 1.8 µM against Mtb strains, indicating moderate to high efficacy in inhibiting bacterial growth .

The mechanism through which these compounds exert their antimicrobial effects often involves interference with essential bacterial processes such as cell wall synthesis and protein synthesis. The triazine ring is believed to play a critical role in binding to specific enzymes or receptors within bacterial cells.

Study on Antimycobacterial Activity

A notable study synthesized various benzothiazole derivatives and tested their antitubercular activity against Mtb H37Rv strain. The results highlighted that compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and better membrane penetration .

Photosynthesis Inhibition

Another area of investigation focused on the ability of related compounds to inhibit photosynthetic electron transport in chloroplasts of Spinacia oleracea. This suggests potential applications in agricultural chemistry as herbicides .

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